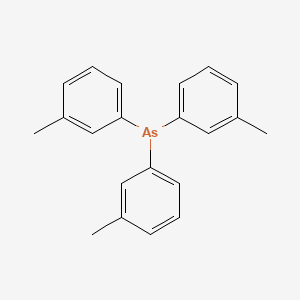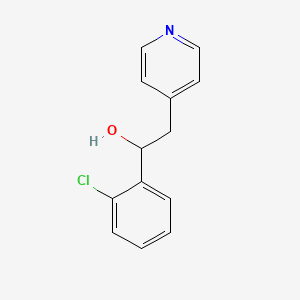
N,N-Dipentylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipentylaniline is an organic compound with the molecular formula C16H27N and a molecular weight of 233.39 g/mol . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two pentyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dipentylaniline can be synthesized through the N-alkylation of aniline with pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) . The reaction typically involves heating the mixture to facilitate the alkylation process. The reaction can be represented as follows:
C6H5NH2+2C5H11Br→C6H5N(C5H11)2+2HBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using solid acid catalysts like SO4^2-/ZrO2 in a tubular reactor. The reaction mixture is subjected to high temperatures and pressures to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dipentylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline or other derivatives.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Aniline and pentylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
N,N-Dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dipentylaniline involves its interaction with molecular targets through its nitrogen atom. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The pathways involved include:
Nucleophilic Substitution: The nitrogen atom attacks electrophilic centers, leading to the formation of new bonds.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A derivative with two methyl groups instead of pentyl groups.
N,N-Diethylaniline: A derivative with two ethyl groups.
N,N-Dibutylaniline: A derivative with two butyl groups.
Uniqueness
N,N-Dipentylaniline is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and applications compared to its shorter-chain analogs. The presence of pentyl groups can also affect its physical properties, such as boiling point and density .
Propriétés
Numéro CAS |
6249-76-9 |
|---|---|
Formule moléculaire |
C16H27N |
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
N,N-dipentylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
Clé InChI |
QCJCLGRWDXKDHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


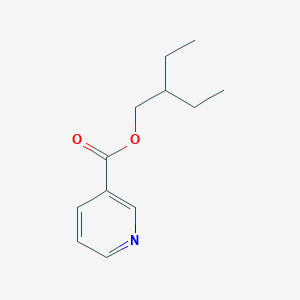



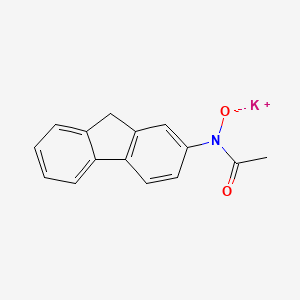

![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
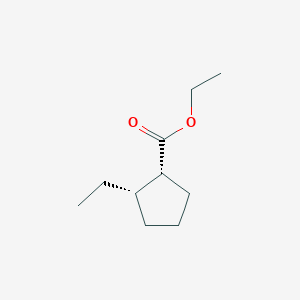
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


